2-[(2-Chloroquinazolin-4-yl)amino]ethanol is a chemical compound characterized by its unique structure and potential biological applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. The presence of the chloro and amino groups in its structure enhances its reactivity and biological profile.
The compound can be synthesized through various chemical reactions involving quinazoline derivatives. It is often derived from precursors such as anthranilic acid and urea, which undergo a series of transformations to yield the final product. The synthesis typically involves chlorination and subsequent reactions with ethanolamine derivatives.
2-[(2-Chloroquinazolin-4-yl)amino]ethanol is classified as an organic compound within the heterocyclic category due to its nitrogen-containing ring structure. It is also categorized under pharmaceutical compounds because of its potential therapeutic applications.
The synthesis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) are employed to characterize the synthesized compound.
The molecular structure of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol can be represented as follows:
This structure features a quinazoline ring with an amino group and an ethanol moiety attached to it, providing a functional framework that supports various chemical interactions.
The primary chemical reactions involving 2-[(2-Chloroquinazolin-4-yl)amino]ethanol include:
Reactions involving this compound typically require careful selection of conditions to avoid unwanted side reactions, particularly those that may occur at the nitrogen atoms in the heterocyclic ring.
The mechanism of action for compounds like 2-[(2-Chloroquinazolin-4-yl)amino]ethanol often involves interaction with biological targets such as enzymes or receptors. The chloroquinazoline moiety may inhibit specific pathways associated with disease processes, particularly in cancer or inflammatory conditions.
Research indicates that quinazoline derivatives can modulate signaling pathways related to cell proliferation and apoptosis, making them valuable in therapeutic contexts.
The potential applications of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol are broad, primarily focusing on:
2-[(2-Chloroquinazolin-4-yl)amino]ethanol is a synthetically designed small molecule featuring a quinazoline core scaffold with specific substituents that define its chemical behavior and pharmacological potential. The compound's systematic IUPAC name directly reflects its molecular architecture: an ethanolamine group (-CH₂CH₂OH) linked via a secondary amine to the 4-position of a 2-chloroquinazoline ring system. This nomenclature precisely encodes the connectivity of atoms within the molecule, providing an unambiguous chemical identifier [6].
The molecular formula (C₁₀H₁₀ClN₃O) signifies a molecular weight of 223.66 g/mol, with the chlorine atom at position 2 and the aminoethanol moiety at position 4 being critical recognition elements. Key chemical identifiers and structural representations include:
Table 1: Chemical Identifiers for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol
Identifier Type | Value |
---|---|
Systematic Name | 2-[(2-Chloroquinazolin-4-yl)amino]ethanol |
Molecular Formula | C₁₀H₁₀ClN₃O |
Molecular Weight | 223.66 g/mol |
SMILES | C1=CC=C2C(=C1)N=C(NCCO)N=C2Cl |
InChI Key | VZTMYLWJKCAXMZ-UHFFFAOYSA-N |
The SMILES string (C1=CC=C2C(=C1)N=C(NCCO)N=C2Cl) provides a linear notation describing the quinazoline ring system, the chlorine substituent at position 2, and the 4-aminoethanol chain. The InChIKey (VZTMYLWJKCAXMZ-UHFFFAOYSA-N) serves as a unique digital fingerprint enabling precise database searches and chemical property predictions. The compound typically presents as a solid under standard conditions, with its purity and stability influenced by crystalline form and storage parameters [5] [6].
Quinazoline derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This core provides three key sites for structural diversification (positions 2, 4, and N3) that profoundly influence biological activity. 2-[(2-Chloroquinazolin-4-yl)amino]ethanol belongs to the 4-substituted quinazoline subclass, distinguished by an amino-linked functional group at the pharmacologically critical C4 position [3] [10].
The compound exhibits two strategically positioned substituents that define its pharmacophore characteristics:
Table 2: Structural Features and Their Pharmacological Implications
Structural Element | Role in Pharmacophore | Electronic Properties | Molecular Interactions |
---|---|---|---|
Quinazoline Core | Planar aromatic system | Electron-deficient π-system | π-π stacking, Van der Waals interactions with hydrophobic pockets |
2-Chloro Substituent | Electrophilicity enhancer | σ-electron withdrawing | Covalent binding potential, halogen bonding |
4-Amino Linkage | Connector group | Basic nitrogen (pKa ~7-8) | Hydrogen bonding, electrostatic interactions |
Ethanol Group | Terminal hydrophilic unit | Polar, H-bond donor/acceptor | Solubilization, specific H-bonding with targets |
Unlike 4-anilinoquinazolines (e.g., gefitinib, erlotinib) that target tyrosine kinases, this compound's 4-aminoethanol substitution represents a distinct chemotype with potentially different target selectivity. The molecule's tautomeric behavior is restricted compared to quinazolinones due to the absence of a carbonyl group, maintaining the electrophilic character at C2 and C4 positions crucial for its reactivity profile. This structural configuration balances moderate lipophilicity (contributed by the chlorinated heterocycle) with aqueous solubility (provided by the ethanol tail), influencing its pharmacokinetic behavior [4] [8].
Quinazoline derivatives have evolved from early natural product isolations to rationally designed therapeutic agents over more than a century. The foundational quinazoline structure was first synthesized in 1865, but its medicinal potential remained unexplored until the mid-20th century. The discovery of febrifugine (a natural 4-quinazolinone alkaloid from Dichroa febrifuga) as an antimalarial agent in the 1940s marked the first significant pharmacological application of this scaffold [3] [10].
The modern era of quinazoline therapeutics emerged with the development of kinase inhibitors targeting epidermal growth factor receptor (EGFR) pathways. FDA-approved drugs including gefitinib (2003), erlotinib (2004), and afatinib (2013) revolutionized cancer treatment by demonstrating that 4-anilinoquinazolines could selectively inhibit tyrosine kinase activity in non-small cell lung cancer and other malignancies. These agents established the quinazoline core as a versatile platform for targeted cancer therapy [3] [4] [8].
2-Chloro-4-aminoquinazolines represent a strategic evolution beyond anilino-based structures. The 2-chloro group enhances reactivity toward nucleophilic displacement, allowing versatile derivatization, while the amino group at position 4 provides a point for appending diverse functional chains. The specific incorporation of ethanolamine at C4 represents a deliberate design strategy to enhance water solubility and introduce hydrogen-bonding capacity, addressing limitations of earlier lipophilic quinazoline drugs [5] [9].
Table 3: Historical Development of Quinazoline Therapeutics
Time Period | Development Milestone | Therapeutic Significance |
---|---|---|
Pre-1950s | Isolation of quinazolinone alkaloids (e.g., febrifugine) | Natural product-derived antipyretics and antimalarials |
1960s-1980s | Development of non-targeted agents (e.g., sedatives, diuretics) | Expansion into CNS and cardiovascular applications |
1990s-2000s | EGFR-targeted 4-anilinoquinazolines (gefitinib, erlotinib) | Paradigm shift to kinase inhibition for precision oncology |
2010s-Present | Novel C4 modifications including ethanolamine derivatives | Exploration beyond kinase inhibition (e.g., HSP90 modulation, antimicrobial activity) |
Patent analyses reveal increasing interest in 2-chloro-4-aminoquinazoline derivatives, exemplified by formulations containing 2-[(2-chloroquinazolin-4-yl)amino]ethanol for topical wound healing applications. This progression reflects medicinal chemistry's shift toward optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties through strategic functionalization of the quinazoline core [5] [9].
The targeted exploration of 2-[(2-chloroquinazolin-4-yl)amino]ethanol arises from compelling structure-activity relationship (SAR) data within the quinazoline family. Analysis of established quinazoline drugs reveals that C4 substitution critically determines target specificity and potency. The ethanolamine side chain represents a deliberate design strategy to overcome limitations of existing quinazoline therapeutics while preserving key pharmacophoric elements [2] [7].
Three key rationales underpin its investigation:
Table 4: Pharmacophore Features in Quinazoline Therapeutics and Target Compound
Pharmacophore Feature | Classic Quinazoline Drugs | 2-[(2-Chloroquinazolin-4-yl)amino]ethanol |
---|---|---|
Aromatic Core | Quinazoline (planar) | Quinazoline (planar) |
C2 Substituent | Various (e.g., aniline, chlorine) | Chlorine (electrophilic) |
C4 Substituent | Aniline derivatives (lipophilic) | Ethanolamine (hydrophilic, H-bonding) |
H-Bond Acceptors | 1-3 (mainly ring nitrogens) | 4 (N1, N3, Oethanol, Namine) |
H-Bond Donors | 0-1 (if amine present) | 2 (-NH-, -OH) |
The compound's potential extends beyond kinase inhibition. Quinazoline derivatives exhibit diverse biological activities including HSP90 modulation [9], antimicrobial effects [10], and immunomodulatory properties [2]. The ethanolamine substituent may facilitate interaction with non-kinase targets like heat shock proteins or inflammatory mediators, positioning this compound as a versatile scaffold for multitarget drug discovery. Preliminary evidence suggests structural similarities to known apoptosis inducers and anti-angiogenic agents within the quinazoline class [2] [8].
Current research focuses on leveraging these properties in developing therapies for challenging conditions including diabetic foot ulcers [5], bladder cancer [4], and neurodegenerative disorders [7]. The compound represents a strategic evolution in quinazoline medicinal chemistry, addressing historical limitations while expanding the scaffold's therapeutic applicability.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: